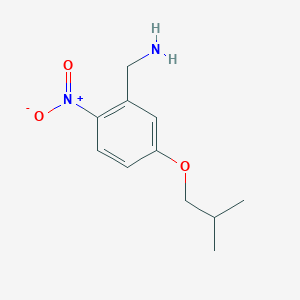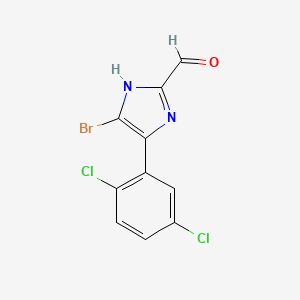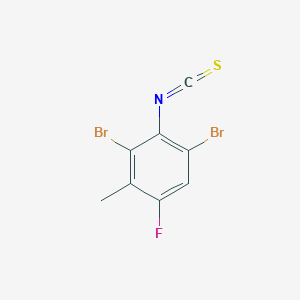
(5-Isobutoxy-2-nitrophenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Isobutoxy-2-nitrophenyl)methanamine is an organic compound that features a nitro group and an isobutoxy group attached to a phenyl ring, with a methanamine substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Isobutoxy-2-nitrophenyl)methanamine typically involves the nitration of a suitable precursor, followed by the introduction of the isobutoxy group and the methanamine group. One common synthetic route is as follows:
Nitration: The starting material, 2-nitrophenol, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.
Isobutoxylation: The nitrated intermediate is then reacted with isobutyl bromide in the presence of a base such as potassium carbonate to introduce the isobutoxy group.
Amination: Finally, the isobutoxy-nitrophenyl intermediate is treated with formaldehyde and ammonium chloride under reductive amination conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Isobutoxy-2-nitrophenyl)methanamine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas over a palladium catalyst or iron powder in acidic conditions.
Substitution: The isobutoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Oxidation: The methanamine group can be oxidized to a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, iron powder, hydrochloric acid.
Substitution: Alkyl halides, potassium carbonate, dimethylformamide.
Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.
Major Products
Reduction: (5-Isobutoxy-2-aminophenyl)methanamine.
Substitution: Various alkoxy-substituted phenylmethanamines.
Oxidation: (5-Isobutoxy-2-nitrophenyl)formaldehyde or (5-Isobutoxy-2-nitrophenyl)carboxylic acid.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5-Isobutoxy-2-nitrophenyl)methanamine is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for labeling and tracking within biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and polymers. Its reactivity and stability make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of (5-Isobutoxy-2-nitrophenyl)methanamine depends on its specific application. In biological systems, it may interact with enzymes or receptors through its functional groups, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates, which may further interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Methoxy-2-nitrophenyl)methanamine: Similar structure but with a methoxy group instead of an isobutoxy group.
(5-Isobutoxy-2-aminophenyl)methanamine: Reduced form with an amine group instead of a nitro group.
(5-Isobutoxy-2-nitrophenyl)formaldehyde: Oxidized form with an aldehyde group.
Uniqueness
(5-Isobutoxy-2-nitrophenyl)methanamine is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H16N2O3 |
|---|---|
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
[5-(2-methylpropoxy)-2-nitrophenyl]methanamine |
InChI |
InChI=1S/C11H16N2O3/c1-8(2)7-16-10-3-4-11(13(14)15)9(5-10)6-12/h3-5,8H,6-7,12H2,1-2H3 |
Clé InChI |
UQHQOGPVRDIJDO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1=CC(=C(C=C1)[N+](=O)[O-])CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Methylenehexahydrofuro[2,3-b]furan](/img/structure/B13714303.png)



![(E)-1-(10-Carboxydecyl)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium bromide](/img/structure/B13714344.png)




![(1-(Cyclopropylmethyl)-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13714366.png)
